![molecular formula C11H14O2 B2494521 3-((Benzyloxy)methyl)oxetane CAS No. 1003013-76-0](/img/structure/B2494521.png)
3-((Benzyloxy)methyl)oxetane
Overview
Description
3-((Benzyloxy)methyl)oxetane is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a member of the oxetane family, which are four-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of 3-((Benzyloxy)methyl)oxetane can be achieved through various methods. One such method involves the formation of an oxetane ring through the opening of an epoxide with Trimethyloxosulfonium Ylide . This process involves initial formation of the epoxide followed by ring opening . Another method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols .Molecular Structure Analysis
The InChI code for 3-((Benzyloxy)methyl)oxetane is 1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 . This indicates the presence of a benzyl group (C6H5) attached to an oxygen atom, which is further connected to a methyl group (CH2) and an oxetane ring .Chemical Reactions Analysis
The oxetane ring in 3-((Benzyloxy)methyl)oxetane can undergo various reactions. For instance, it can undergo ring-opening reactions, which are often used in synthetic chemistry . The formation of the oxetane ring from an epoxide requires an activation energy of 13-17 kcal/mol .Physical And Chemical Properties Analysis
3-((Benzyloxy)methyl)oxetane is a low molecular weight compound with high polarity . It is a stable motif that can influence the physicochemical properties of compounds .Scientific Research Applications
Synthesis and Reactivity
The four-membered oxetane ring, such as in “3-((Benzyloxy)methyl)oxetane”, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
Formation through Epoxide Opening
One method of forming oxetanes involves the opening of an epoxide ring with Trimethyloxosulfonium Ylide. This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .
Formation of 2-Hydroxymethyloxetane Motif
The 2-hydroxymethyloxetane motif can be formed in good yield following acetal deprotection. The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA .
Ring Expansion of Unsubstituted Epoxide
The ring expansion of an unsubstituted epoxide to form an oxetane ring requires moderate heating. Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .
Formation of Chiral Oxetanes
Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity .
Formation of Spirocyclic Azetidine-Oxetane
Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Photoredox Method
A photocatalyst–quinuclidine system generates a radical in the α-position to the alcohol group, which is nucleophilic enough to add onto the vinyl sulfonium ion. This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle. This ylide is a good leaving group that can be intramolecularly attacked by the hydroxyl group, generating the oxetane .
Synthesis of Biologically Active Compounds
This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
Future Directions
Oxetanes, including 3-((Benzyloxy)methyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have broad applications and are an important subunit and pharmacophore of numerous natural products and bioactive molecules . Future research may focus on further exploring the synthetic capabilities of oxetanes and their applications in drug discovery .
properties
IUPAC Name |
3-(phenylmethoxymethyl)oxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKSFHVQSBUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Benzyloxy)methyl)oxetane |
Synthesis routes and methods
Procedure details
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